molecular formula C14H10ClN3OS B5181947 2-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine

2-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine

Cat. No. B5181947
M. Wt: 303.8 g/mol
InChI Key: GMIOJYRCIFWGOI-UHFFFAOYSA-N
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Description

“2-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine” is a derivative of oxadiazole, a heterocyclic compound. Oxadiazole is a five-membered ring that contains two carbon atoms, one oxygen atom, and two nitrogen atoms . Oxadiazole derivatives are known for their broad range of chemical and biological properties and are widely studied by researchers .


Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by acylation of the amino group of oxadiazoles with various acid chlorides . Further reactions can lead to the formation of various heterocyclic derivatives .


Molecular Structure Analysis

The molecular structure of “2-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine” would be characterized by the presence of a five-membered oxadiazole ring attached to a pyridine ring via a thiomethyl group. The oxadiazole ring would also have a 4-chlorophenyl group attached via a sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving “2-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine” would likely involve the functional groups present in the molecule, such as the oxadiazole ring, the thiomethyl group, and the 4-chlorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine” would be influenced by its molecular structure. The presence of the oxadiazole ring, the thiomethyl group, and the 4-chlorophenyl group would likely impact its solubility, melting point, boiling point, and other physical and chemical properties .

properties

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-10-4-6-11(7-5-10)20-9-13-17-14(18-19-13)12-3-1-2-8-16-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIOJYRCIFWGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Chlorophenyl)sulfanylmethyl]-3-pyridin-2-yl-1,2,4-oxadiazole

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